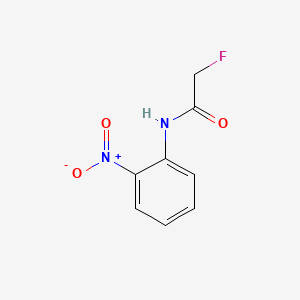

2-Fluoro-2'-nitroacetanilide

Description

Table 1: Representative Derivatization by Nucleophilic Substitution

| Nucleophile (Nu-H) | Reagent Example | Resulting α-Substituent | Derivative Class |

|---|---|---|---|

| Amine | Benzylamine | -NHCH₂Ph | α-Amino Amide |

| Thiol | Thiophenol | -SPh | α-Thio Amide |

| Azide | Sodium Azide | -N₃ | α-Azido Amide |

| Alcohol/Alkoxide | Sodium Methoxide | -OCH₃ | α-Alkoxy Amide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3435-75-4 |

|---|---|

Molecular Formula |

C8H7FN2O3 |

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-N-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) |

InChI Key |

BUYNRSGTYSUEGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CF)[N+](=O)[O-] |

Origin of Product |

United States |

Reduction of the Nitro Group and Subsequent Transformations:a Second Powerful Strategy for Derivatization is the Selective Reduction of the Ortho Nitro Group to an Amine. This Transformation Can Be Achieved with High Chemoselectivity Using Various Reducing Agents, Which Do Not Affect the Amide or the C F Bond.researchgate.netthis Reaction Fundamentally Alters the Electronic and Steric Properties of the Aromatic Ring, Converting a Strongly Deactivating Group into a Strongly Activating One.libretexts.org

The resulting 2-amino derivative, 2-fluoro-N-(2-aminophenyl)acetamide, is a versatile intermediate. The newly introduced primary amino group can undergo a host of further reactions. A prominent example is its conversion into a diazonium salt, which can then be subjected to Sandmeyer or Schiemann reactions to install a wide array of different substituents onto the aromatic ring. libretexts.org

Table 2: Derivatization via Nitro Group Reduction and Diazotization

| Step | Reaction | Reagent Example | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro Reduction | SnCl₂, HCl or H₂, Pd/C | 2-Fluoro-N-(2-aminophenyl)acetamide |

| 2 | Diazotization | NaNO₂, HCl (0-5 °C) | 2-(2-fluoroacetamido)benzenediazonium chloride |

| 3a | Sandmeyer | CuCl | 2-Fluoro-N-(2-chlorophenyl)acetamide |

| 3b | Sandmeyer | CuCN | 2-Fluoro-N-(2-cyanophenyl)acetamide |

| 3c | Hydrolysis | H₂O, Δ | 2-Fluoro-N-(2-hydroxyphenyl)acetamide |

| 3d | Schiemann | HBF₄, Δ | N-(2,2'-difluorophenyl)acetamide* |

*Note: The product of the Schiemann reaction would be N-(2-fluorophenyl)-2-fluoroacetamide.

These derivatization strategies enable the systematic modification of nearly every part of the 2-Fluoro-2'-nitroacetanilide structure, providing a robust platform for detailed investigations into structure-reactivity and structure-property relationships.

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 2 Nitroacetanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of individual atoms.

Proton NMR spectroscopy of aromatic compounds like nitroacetanilides reveals characteristic chemical shifts and coupling patterns for the protons on the benzene (B151609) ring and the acetyl group. The electronic environment, influenced by substituents such as nitro and fluoro groups, dictates the resonance frequency of each proton. For a related compound, 4'-Fluoro-2'-nitroacetanilide , the ¹H NMR spectrum exhibits distinct signals for the aromatic protons and the methyl protons of the acetamido group. Current time information in Bangalore, IN.spectroscopyonline.com

The aromatic region is anticipated to show complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons, typically shifting them downfield. The amide proton (NH) usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected ¹H NMR Data for a Fluoro-nitroacetanilide Analog (4'-Fluoro-2'-nitroacetanilide)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet | Varies |

| Amide Proton (NH) | ~8.75 | Broad Singlet | N/A |

| Methyl Protons (CH₃) | ~2.1 | Singlet | N/A |

This data is based on typical values for related acetanilide (B955) compounds and may vary for 2-Fluoro-2'-nitroacetanilide. uni-tuebingen.deresearchgate.net

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For a compound like 2'-Nitroacetanilide (B1216642) , the carbonyl carbon of the acetamido group is typically observed in the downfield region (around 168-172 ppm). dtic.mil The aromatic carbons exhibit a range of chemical shifts influenced by the nitro and amino substituents. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a lower field, while the carbons ortho and para to the nitro group are also influenced. The methyl carbon of the acetyl group appears in the upfield region of the spectrum.

Expected ¹³C NMR Data for a Fluoro-nitroacetanilide Analog (2'-Nitroacetanilide)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 168 - 172 |

| Aromatic Carbons | 115 - 145 |

| Methyl Carbon (CH₃) | ~24 |

This data is based on typical values for 2'-Nitroacetanilide and may differ for this compound. dtic.millibretexts.org

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and dynamics of materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich information about the local environment of nuclei in the solid state.

Studies on related compounds, such as the two polymorphs of 4-methyl-2-nitroacetanilide (MNA) , have demonstrated the utility of magic-angle spinning (MAS) ¹³C, ¹⁵N, and ¹H NMR spectroscopy in conjunction with computational methods to elucidate their solid-state structures. rsc.orgrsc.orgnist.govresearchgate.net These studies explore the effects of side-chain rotations on ¹³C chemical shifts and utilize this information to refine crystallographic structures obtained from powder X-ray diffraction (XRD) data. For this compound, ssNMR could provide valuable insights into its crystalline packing, intermolecular interactions, and the presence of any polymorphic forms.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used for structural confirmation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For nitroaromatic compounds, the nitro group (NO₂) exhibits strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the N-O bonds are particularly prominent and are sensitive to the electronic nature of the aromatic ring. spectroscopyonline.comnih.gov In addition, the FT-IR spectrum of an acetanilide derivative will show characteristic absorptions for the amide group, including the N-H stretch and the C=O stretch (Amide I band).

Expected FT-IR Vibrational Frequencies for a Fluoro-nitroacetanilide Analog

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Strong |

| C=O Stretch (Amide I) | ~1695 | Strong |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| NO₂ Symmetric Stretch | ~1333 | Strong |

| C-N Stretch | Varies | Moderate |

| C-F Stretch | 1000 - 1400 | Strong |

This data is based on typical values for halogenated nitroacetanilides and may vary for this compound. researchgate.netacs.org The IR spectrum for 4'-Fluoro-2'-nitroacetanilide has been reported, showing key bands that align with these expectations. spectroscopyonline.com

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. thermofisher.comspectroscopyonline.comphotothermal.com

In the context of this compound, the FT-Raman spectrum would also be expected to show characteristic bands for the nitro and acetamido groups. Studies on related molecules like p-nitroacetanilide have utilized both FT-IR and FT-Raman spectroscopy to perform a complete vibrational analysis. researchgate.net The combination of both techniques provides a more comprehensive picture of the vibrational properties of the molecule. The symmetric stretching of the nitro group often gives a strong Raman signal.

Expected FT-Raman Vibrational Frequencies for a Fluoro-nitroacetanilide Analog

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| C=O Stretch (Amide I) | ~1680 | Moderate |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| Ring Vibrations | Varies | Strong |

This data is based on general expectations for nitroaromatic compounds and may differ for this compound.

Polarized Raman Spectroscopy for Anisotropic Material Characterization

Polarized Raman spectroscopy is a powerful non-destructive technique used to analyze the vibrational properties of molecules, particularly in ordered systems like single crystals. researchgate.net This method utilizes polarized laser light to excite the sample and analyzes the polarization of the scattered Raman light. The resulting spectra provide detailed information about the symmetry of vibrational modes, molecular orientation, and the degree of anisotropy within the material. researchgate.netresearchgate.net For anisotropic materials, such as a crystal of this compound, the intensity of Raman peaks is highly dependent on the orientation of the crystal's axes relative to the polarization of the incident and scattered light. researchgate.netnih.gov

By systematically rotating the sample or the polarization of the laser, one can determine the orientation of specific functional groups within the crystal lattice. This is crucial for understanding intermolecular interactions and packing in the solid state. For this compound, this technique could be applied to determine the spatial orientation of the nitro (NO₂) and acetamido (–NHC(O)CH₂F) groups. The analysis of the depolarization ratio of different Raman bands provides a quantitative measure of the material's anisotropy. researchgate.net While specific experimental data for this compound is not publicly available, a hypothetical analysis would focus on key vibrational modes.

Table 1: Predicted Raman Shifts and Polarization Dependence for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Expected Polarization Behavior in an Oriented Crystal |

| ~3100-3300 | N-H stretch | Intensity highly dependent on the orientation of the N-H bond relative to laser polarization. |

| ~1680-1700 | C=O stretch (Amide I) | Strong polarization dependence, useful for determining the orientation of the carbonyl group. |

| ~1520-1540 | Asymmetric NO₂ stretch | Anisotropic behavior, providing information on the nitro group's alignment. |

| ~1340-1360 | Symmetric NO₂ stretch | Anisotropic behavior, complementing the asymmetric stretch data. |

| ~1050-1150 | C-F stretch | May show orientation dependence, revealing information about the fluoroacetyl tail. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is fundamental for characterizing the electronic structure of chromophores. research-solution.com The primary chromophore in this compound is the nitro-substituted phenyl ring.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the aromatic system and the nitro group. Typically, nitroaromatic compounds exhibit strong absorption bands corresponding to π → π* transitions of the benzene ring, which are often red-shifted (moved to longer wavelengths) due to the presence of both the electron-withdrawing nitro group and the electron-donating acetamido group. A weaker n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group may also be observed at a longer wavelength. uc.pt The position and intensity of these absorption bands can be influenced by the solvent's polarity, a phenomenon known as solvatochromism. researchgate.net

Table 2: Predicted Electronic Transitions for this compound in a Nonpolar Solvent

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition | Chromophore |

| ~250-270 | High (~10,000-15,000) | π → π | Phenyl ring and nitro group |

| ~330-350 | Low-Moderate (~1,000-3,000) | n → π | Nitro group |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. libretexts.org For this compound (C₈H₇FN₂O₃), the exact monoisotopic mass of the molecular ion [M]⁺˙ is 198.0441 Da. nih.gov

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) experiment using electron impact (EI) ionization, the molecular ion may be observed, but extensive fragmentation is also expected. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. dtic.mil The fragmentation of acetanilides is well-understood and often involves characteristic cleavage of the amide bond and rearrangements. imreblank.ch A prominent fragmentation pathway for acetanilides is the McLafferty rearrangement, which would involve the loss of a neutral ketene (B1206846) molecule. For this compound, this would mean the loss of fluoro-ketene (FCH=C=O), leading to a fragment corresponding to the 2-nitroaniline (B44862) radical cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Proposed Fragmentation Mechanism |

| 198 | [C₈H₇FN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₈H₇FN₂O]⁺˙ | Loss of •NO₂ from the molecular ion |

| 138 | [C₆H₆N₂O₂]⁺˙ | Loss of neutral fluoro-ketene (FCH=C=O) via McLafferty rearrangement |

| 122 | [C₆H₄NO₂]⁺ | Loss of •NHCOCH₂F from the molecular ion |

| 61 | [C₂H₂FO]⁺ | Fluoroacetyl cation formed by cleavage of the C-N amide bond |

Integrated Spectroscopic Data Analysis and Interpretation

For an unambiguous structural confirmation and comprehensive characterization of this compound, it is crucial to integrate data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture. researchgate.netscience.gov

Mass Spectrometry (MS) would confirm the compound's molecular weight (198.15 g/mol ) and elemental composition (C₈H₇FN₂O₃). The fragmentation pattern, showing characteristic losses such as fluoro-ketene (m/z 60) and the formation of the 2-nitroaniline cation (m/z 138), would verify the connectivity of the fluoroacetyl group to the nitrophenylamine core. nih.gov

UV-Vis Spectroscopy would corroborate the presence of the nitroaromatic chromophore system through its characteristic π → π* and n → π* electronic transitions. uc.pt

Polarized Raman Spectroscopy , when applied to a single crystal, would not only confirm the presence of key functional groups (NO₂, C=O, C-F) through their vibrational frequencies but would also reveal their precise orientation within the crystal lattice. researchgate.net This information is complementary to data that would be obtained from X-ray crystallography.

By combining these techniques, a detailed and validated profile of this compound can be established. MS confirms the mass and basic structure, UV-Vis elucidates the electronic properties, and polarized Raman spectroscopy provides insight into the vibrational modes and solid-state arrangement. This integrated approach is a cornerstone of modern chemical analysis.

Computational and Theoretical Chemistry Studies of 2 Fluoro 2 Nitroacetanilide

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular and electronic structures. The application of DFT to 2-Fluoro-2'-nitroacetanilide would provide profound insights into its fundamental properties.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation (XC) functional and the basis set. For molecules like this compound, which contains a variety of atoms including hydrogen, carbon, nitrogen, oxygen, and fluorine, a common approach involves employing hybrid functionals. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used choice that often yields reliable results for organic molecules. nih.gov Other functionals, such as the M06-2X or ωB97X-D, might also be considered for their improved handling of non-covalent interactions.

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently utilized. ekb.egresearchgate.net The inclusion of polarization functions (d,p) allows for a more accurate description of bonding environments, while diffuse functions (++) are important for describing anions and weak interactions. The choice of basis set represents a compromise between computational expense and the desired level of accuracy.

A comparative study employing various combinations of XC functionals and basis sets would be essential to validate the computational model for this compound.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process would involve exploring the potential energy surface to identify all stable conformers. The rotational barriers around the single bonds, particularly the C-N amide bond and the C-C bond connecting the phenyl ring to the acetamido group, would be of significant interest.

The presence of the fluorine atom and the nitro group at the ortho positions of the two phenyl rings introduces the possibility of intramolecular interactions, such as hydrogen bonding or steric hindrance, which would significantly influence the preferred conformation. Techniques like relaxed potential energy surface scans would be employed to systematically rotate specific dihedral angles and identify the global and local energy minima. mdpi.com The optimized geometries of the various conformers would provide detailed information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis

Once the optimized molecular geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity, stability, and intermolecular interaction patterns.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Determination

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests a more reactive molecule.

For this compound, the distribution of the HOMO and LUMO densities would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the nitro group and the fluorine atom would be expected to significantly influence the energies and localizations of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for this compound. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions within a molecule. nih.gov By transforming the calculated wave function into a set of localized orbitals, NBO analysis can quantify the strength of interactions such as hyperconjugation and intramolecular hydrogen bonding.

In this compound, NBO analysis would be particularly insightful for investigating potential hydrogen bonds between the amide proton and the oxygen atoms of the nitro group or the fluorine atom. The analysis provides information on the donor-acceptor interactions and their stabilization energies, offering a quantitative measure of the strength of these interactions. nih.gov

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule can be described through the assignment of partial atomic charges. The Mulliken population analysis is a common method for calculating these charges, providing insight into the electrostatic properties of the molecule. wikipedia.org It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.orgq-chem.com

A more visual and intuitive representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. rasayanjournal.co.in The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP map would highlight the electronegative oxygen and fluorine atoms as regions of negative potential and the amide and aromatic protons as regions of positive potential.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| F | -0.35 |

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| N (amide) | -0.50 |

| H (amide) | +0.30 |

| Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for this compound. |

Simulated Spectroscopic Data Generation and Comparison with Experimental Results

Theoretical Vibrational Spectra (IR, Raman)

The investigation of the vibrational properties of this compound through computational means would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT). These methods allow for the prediction of the infrared (IR) and Raman spectra by determining the vibrational frequencies and their corresponding intensities.

The process would begin with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, a frequency calculation would be performed on the optimized structure. The output of this calculation provides a set of vibrational modes, each with a specific frequency (usually expressed in wavenumbers, cm⁻¹) and intensity.

For a molecule like this compound, the theoretical vibrational spectrum would be expected to show characteristic peaks corresponding to the various functional groups present:

N-H stretching: Typically observed in the region of 3200-3500 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected around 1650-1700 cm⁻¹.

N-H bending (Amide II band): Usually found in the 1500-1600 cm⁻¹ range.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group would appear around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C-F stretching: A strong band anticipated in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretching: Occurring at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

A data table of predicted vibrational frequencies and intensities for this compound would be generated from these calculations. However, as of the latest searches, no such specific theoretical data has been published.

Table 1: Illustrative Template for Theoretical Vibrational Spectra Data of this compound (Data Not Currently Available)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H stretch | Data not available | Data not available | Data not available |

| C=O stretch | Data not available | Data not available | Data not available |

| NO₂ asym. stretch | Data not available | Data not available | Data not available |

| NO₂ sym. stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

Predicted NMR Chemical Shifts

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would also be accomplished using quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard and reliable approach for this purpose.

The methodology involves calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

For this compound, these calculations would predict the chemical shifts for:

The protons (¹H) of the aromatic ring, the N-H group, and the acetyl group.

The carbons (¹³C) of the aromatic ring, the carbonyl group, and the methyl group.

The fluorine (¹⁹F) atom attached to the acetyl group.

The nitrogens (¹⁵N) of the amide and nitro groups.

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. A table of predicted chemical shifts would be a key output of such a study. Despite the utility of this data, specific predicted NMR chemical shifts for this compound have not been found in the existing scientific literature.

Table 2: Illustrative Template for Predicted NMR Chemical Shifts of this compound (Data Not Currently Available)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | Data not available |

| N-H Proton | Data not available |

| CH₂ Protons | Data not available |

| ¹³C NMR | |

| Aromatic Carbons | Data not available |

| C=O Carbon | Data not available |

| CH₂ Carbon | Data not available |

| ¹⁹F NMR | |

| C-F Fluorine | Data not available |

Advanced Theoretical Approaches for Crystal Structure Prediction

Predicting the crystal structure of a molecule like this compound from first principles is a complex computational challenge. Advanced theoretical approaches, often referred to as Crystal Structure Prediction (CSP) methods, are employed to tackle this problem. These methods aim to identify the most stable crystal packing arrangements, known as polymorphs, based on the molecule's structure and intermolecular interactions.

The general workflow of a CSP study for this compound would involve:

Conformational Analysis: Identifying all low-energy conformations of the isolated molecule.

Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements for the identified conformers within various possible space groups.

Lattice Energy Minimization: Optimizing the geometry and calculating the lattice energy of each generated crystal structure. This is often done using a combination of force fields and more accurate quantum mechanical methods, such as periodic DFT with dispersion corrections.

Ranking and Analysis: The predicted crystal structures are then ranked based on their calculated lattice energies to identify the most likely observable polymorphs.

The results of such a study would provide valuable insights into the potential solid-state forms of this compound, including their unit cell parameters, space groups, and intermolecular interactions (e.g., hydrogen bonding). However, a search of the scientific literature and crystallographic databases indicates that no such advanced theoretical crystal structure prediction studies have been published for this compound.

Crystallographic Data for this compound Not Currently Available in Public Scientific Databases

A thorough and targeted search of public scientific databases and literature has revealed a significant lack of available crystallographic data for the chemical compound This compound (CAS Number: 3435-75-4). Despite extensive investigation, no published single crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) data could be located for this specific molecule.

This absence of foundational crystallographic information makes it impossible to provide a scientifically accurate and detailed analysis of its solid-state structure, as requested in the article outline. Key areas of investigation that could not be addressed include:

Crystallographic Investigations and Polymorphism of 2 Fluoro 2 Nitroacetanilide

Polymorphism and Crystalline Solid Solution Studies:There is no information regarding the existence of different crystalline forms (polymorphs) or solid solutions for this compound.

It is important to note that while crystallographic data is available for related isomers, such as 4'-Fluoro-2'-nitroacetanilide and 2'-Nitroacetanilide (B1216642), this information cannot be extrapolated to accurately describe the crystal structure of 2-Fluoro-2'-nitroacetanilide due to the different atomic arrangements and potential for varied intermolecular interactions.

Computational chemistry could offer theoretical predictions of the crystal structure and properties of this compound. However, the user's request specified an article based on detailed research findings, which typically implies experimentally determined data.

Until experimental crystallographic studies on this compound are conducted and published, a comprehensive and scientifically rigorous article on its crystallographic investigations and polymorphism, as outlined, cannot be generated.

Investigation of Solid Solution Formation with Isomorphic Analogs

The investigation of solid solution formation involves examining the extent to which a crystalline solid can incorporate atoms, ions, or molecules of another substance into its own crystal lattice without changing its crystal structure. For this compound, there is no available research on its ability to form solid solutions with isomorphic analogs. Studies identifying suitable isomorphs and detailing the conditions and extent of solid solution formation have not been published.

Influence of Crystal Packing on Observed Macroscopic Phenomena (e.g., Optical Properties)

The way molecules are packed in a crystal lattice can significantly influence macroscopic properties such as color, refractive index, and nonlinear optical activity. However, due to the absence of crystallographic data for this compound, no studies correlating its crystal packing with any macroscopic phenomena, including its optical properties, are available in the scientific literature.

Thermal Analysis Techniques Applied to Crystalline Forms (e.g., Differential Thermal Analysis for Phase Transitions)

Thermal analysis techniques are crucial for characterizing the physical and chemical changes that occur in a substance as a function of temperature. Differential Thermal Analysis (DTA), in particular, is used to detect phase transitions such as melting, crystallization, and solid-solid transitions.

A search of the scientific literature reveals no specific studies that have applied Differential Thermal Analysis or other thermal analysis techniques to investigate the phase transitions or thermal behavior of any crystalline forms of this compound. As a result, there are no DTA curves, transition temperatures, or enthalpy data to report for this compound.

Below is a table of basic computed properties for this compound, sourced from publicly available chemical databases. It is important to note that these are not experimentally derived crystallographic or thermal analysis data.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₂O₃ |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 3435-75-4 |

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 2 Nitroacetanilide

Reduction Reactions of the Nitro Group

The nitro group in 2-Fluoro-2'-nitroacetanilide is susceptible to reduction, a common transformation for nitroarenes that yields the corresponding amino group. This conversion is a critical step in the synthesis of various derivatives and can be achieved through several methodologies, most notably catalytic hydrogenation and selective chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the main byproduct. acs.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org For the reduction of nitroarenes, catalysts such as palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni) are commonly used. wikipedia.orgillinois.edu The reaction is typically carried out in a solvent at varying temperatures and pressures, depending on the specific substrate and catalyst activity. wikipedia.org

In the case of this compound, catalytic hydrogenation would primarily target the nitro group to form 2-Fluoro-2'-aminoacetanilide. The choice of catalyst and reaction conditions is crucial to ensure selectivity, especially to avoid potential dehalogenation (removal of the fluorine atom). While palladium is a highly effective catalyst, it can sometimes promote dehalogenation. nih.gov Therefore, platinum-based catalysts or modified nickel catalysts might be preferred for substrates containing sensitive halogen substituents. acs.org

Table 1: Illustrative Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Potential Product |

| Pd/C (5%) | H₂ | Ethanol | 25-50 | 1-5 | 2-Fluoro-2'-aminoacetanilide |

| Raney-Ni | H₂ | Methanol | 50-80 | 10-50 | 2-Fluoro-2'-aminoacetanilide |

| PtO₂ (Adams' catalyst) | H₂ | Acetic Acid | 25 | 1-3 | 2-Fluoro-2'-aminoacetanilide |

| Mn-based catalyst | H₂ | Toluene | 130 | 80 | 2-Fluoro-2'-aminoacetanilide |

This table presents typical conditions and may require optimization for the specific substrate.

Selective chemical reduction offers an alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that need to be preserved. A variety of reagents can be employed for the chemoselective reduction of nitroarenes. nih.gov

Historically, metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl) have been used for this purpose. nih.gov These methods are robust but can be harsh and generate significant waste. nih.gov More modern and milder methods utilize reagents like sodium dithionite (B78146) (Na₂S₂O₄), or metal-catalyzed transfer hydrogenation using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or formic acid. nih.govorganic-chemistry.org For instance, an iron/calcium chloride system has been shown to effectively reduce nitroarenes via catalytic transfer hydrogenation, tolerating a range of sensitive functional groups. organic-chemistry.org Similarly, iron-catalyzed reductions using organosilanes have demonstrated high selectivity for the nitro group. rsc.org

The choice of a specific chemical reducing agent for this compound would depend on the desired selectivity and reaction conditions. For example, to avoid any potential interaction with the fluorine atom or the amide group, a mild and highly selective system would be preferable.

Table 2: Examples of Selective Chemical Reductants for Nitroarenes

| Reagent(s) | Solvent | Key Features |

| Fe / NH₄Cl | Water/Ethanol | Mild conditions, good for halogenated nitroarenes. |

| SnCl₂·2H₂O | Ethanol | Classic method, effective but can be acidic. |

| Zinc dust / NH₄Cl | Water | Green and robust protocol, proceeds at room temperature. nih.gov |

| Hydrazine hydrate / Pd/C | Ethanol | Transfer hydrogenation, can be highly selective. nih.gov |

| Na₂S₂O₄ | Water/Methanol | Mild reducing agent, often used for sensitive substrates. |

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. rsc.org This allows for the displacement of suitable leaving groups by nucleophiles.

In the context of this compound, the fluorine atom is attached to the acetyl group and not directly to the aromatic ring, making it generally unreactive towards nucleophilic aromatic substitution. The primary sites for such reactions are the substituents on the aniline (B41778) ring. The nitro group is a powerful activating group for SNAr reactions, making the positions ortho and para to it susceptible to nucleophilic attack. acs.orgacs.org

While the nitro group itself can sometimes be displaced, it is typically a poor leaving group compared to halogens in SNAr reactions. Therefore, nucleophilic attack would preferentially occur at a position bearing a better leaving group, if one were present on the aromatic ring. In the parent 2'-nitroacetanilide (B1216642) structure, there are no other typical leaving groups on the ring. However, the presence of the nitro group significantly influences the reactivity of the ring towards nucleophiles.

Research on fluoronitrobenzene derivatives shows that the fluorine atom is an excellent leaving group in SNAr reactions when it is directly attached to the aromatic ring and activated by a nitro group. acs.orgresearchgate.net For this compound, the fluorine is on the side chain and thus not subject to SNAr on the ring.

The regioselectivity of nucleophilic substitution on the aromatic ring is primarily governed by the position of the strongly activating nitro group. The acetamido group (-NHCOCH₃) is an ortho, para-directing activator for electrophilic aromatic substitution, but in the context of nucleophilic aromatic substitution, its electronic effect is less straightforward. However, the powerful electron-withdrawing nature of the nitro group dominates, activating the positions ortho and para to it for nucleophilic attack.

In this compound, the nitro group is at the 2' position. This would activate the 1' (ipso-position of the amino group) and 3' positions for potential nucleophilic attack, should a suitable leaving group be present at these positions in a related derivative. Studies on 2-fluoronitrobenzene show that it readily undergoes nucleophilic aromatic substitution, with the fluorine being displaced. acs.orgresearchgate.net The reactivity of ortho-nitro-substituted reagents is often higher than their para-substituted counterparts. acs.org

Amide Hydrolysis Reactions

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. acs.org This reaction breaks the amide linkage to yield a carboxylic acid and an amine.

Under acidic conditions, the hydrolysis of acetanilide (B955) derivatives typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. cdnsciencepub.com The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, generally slows down the rate of acid-catalyzed hydrolysis.

In contrast, alkaline hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.net The rate-limiting step is often the breakdown of this intermediate to form the carboxylate and the amine. Electron-withdrawing substituents on the aniline ring, like the nitro group, can stabilize the developing negative charge on the nitrogen in the transition state, thereby increasing the rate of alkaline hydrolysis. researchgate.net The fluorine atom on the acetyl group, being electron-withdrawing, would also be expected to influence the reaction rate.

Table 3: Conditions for Amide Hydrolysis

| Condition | Reagent | Products |

| Acidic | Dilute HCl or H₂SO₄, heat | 2-Nitroaniline (B44862) and Fluoroacetic acid |

| Basic | NaOH or KOH solution, heat | Sodium fluoroacetate (B1212596) and 2-Nitroaniline |

Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is dominated by processes involving the α-fluoroacetyl moiety. The principal reaction pathway is nucleophilic substitution at the α-carbon, the carbon atom bonded to the fluorine. While the carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a less effective leaving group compared to other halogens, substitution is nonetheless a key transformation for this class of molecules. cas.cn

Mechanistic studies on analogous α-chloroacetanilides suggest that these reactions likely proceed through a stepwise pathway rather than a direct SN2 displacement. nih.gov The proposed mechanism involves:

Nucleophilic Attack: A nucleophile attacks the electrophilic α-carbon, leading to the formation of a zwitterionic, tetrahedral intermediate.

Leaving Group Expulsion: The rate-limiting step of the reaction is the subsequent expulsion of the fluoride ion from this intermediate to form the final product. nih.gov This mechanism is distinct from an enolate-like transition state, as the lone pair on the anilino nitrogen engages in a strong charge transfer interaction with the amide carbonyl group (nAN→π*(C=O)), making the formation of an enolate less favorable. nih.gov

Alternative pathways, such as hydrolysis of the amide bond, are also possible but typically require more forcing conditions. The primary reactive site under common synthetic conditions remains the electrophilic carbon atom bearing the fluorine.

Influence of Fluorine and Nitro Substituents on Reaction Kinetics and Selectivity

The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its two key substituents: the α-fluorine atom and the ortho-nitro group.

Influence of the α-Fluorine Substituent: The fluorine atom is highly electronegative and exerts a powerful inductive electron-withdrawing effect. This effect has two major consequences:

It significantly increases the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.

It increases the acidity of the hydrogen atoms on the same carbon, although this is less central to its primary substitution pathway.

Kinetically, the strength of the C-F bond means that nucleophilic substitution reactions are generally slower compared to its α-chloro or α-bromo counterparts. cas.cn This lower reactivity can be advantageous, allowing for greater control and selectivity in certain synthetic applications.

Influence of the o-Nitro Substituent: The nitro group at the ortho position of the phenyl ring is a strong electron-withdrawing group, acting through both inductive and resonance effects. pressbooks.pubmasterorganicchemistry.com Its influence is multifaceted:

Electronic Effect: It deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the anilide nitrogen. This decreased basicity enhances the electronic interaction between the nitrogen's lone pair and the amide carbonyl, influencing the rotational barrier and conformational preferences of the molecule. nih.gov

Steric Effect: The bulky nitro group creates significant steric hindrance around the amide functionality. lookchemmall.com This "ortho effect" can impede the approach of reagents to the amide group and may influence the relative stability of different rotational isomers (atropisomers), which can exhibit different reactivities. lookchemmall.comacs.org

The combination of these substituents directs the molecule's reactivity. The primary selective pathway is nucleophilic substitution at the α-carbon, driven by the inductive effect of the fluorine. Reactions at the aromatic ring are disfavored due to the deactivating nature of the nitro group.

Derivatization Reactions for Structure-Reactivity Correlation Studies

This compound is a valuable scaffold for creating diverse molecular structures to study structure-activity relationships (SAR). This is primarily achieved through two key types of derivatization reactions: substitution at the α-carbon and modification of the nitro group.

Strategic Utilization of 2 Fluoro 2 Nitroacetanilide in Advanced Organic Synthesis

Intermediate in Pharmaceutical Precursor Synthesis

The inherent structural motifs within 2-Fluoro-2'-nitroacetanilide make it a plausible candidate for elaboration into more complex pharmaceutical scaffolds. The presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group offers a versatile handle for various chemical transformations, including reduction to an amine, which is a common step in the synthesis of many pharmaceuticals.

While direct evidence of this compound's use in commercially available anti-inflammatory and analgesic drugs is not extensively documented in publicly accessible literature, its structural alerts suggest potential pathways. For instance, the 2-aminophenylacetamide core, which can be derived from the reduction of the nitro group, is a fragment found in some biologically active compounds. The strategic placement of the fluorine atom could be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Hypothetical synthetic routes could involve the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions to introduce other functionalities. Alternatively, the acetamido group could be hydrolyzed to reveal a primary amine, which could then be used in various coupling reactions to build more complex molecules.

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical Scaffolds

| Transformation | Reagents and Conditions | Potential Product Class |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | Substituted anilines |

| Amide Hydrolysis | Acid or base catalysis | 2-Fluoro-2'-nitroaniline |

| Aromatic Nucleophilic Substitution | Strong nucleophiles | Displacement of fluorine or nitro group |

This table represents theoretical synthetic possibilities and does not depict established industrial processes.

The construction of novel biologically active molecules often relies on the use of versatile starting materials that can be readily modified. This compound serves as such a scaffold. The interplay between the electron-withdrawing nitro group and the ortho-positioned fluoro-acetamido group can influence the reactivity of the aromatic ring, potentially allowing for regioselective substitutions. This controlled reactivity is crucial in the multi-step synthesis of complex, biologically active molecules where precise control over the introduction of various functional groups is paramount. Researchers in medicinal chemistry could explore derivatives of this compound for a range of therapeutic targets, leveraging the unique electronic environment of the substituted benzene (B151609) ring.

Application in Agrochemical Formulations

The field of agrochemicals constantly requires new active ingredients to combat resistance and improve efficacy and safety profiles. Fluorinated compounds, in particular, have a significant presence in modern agrochemicals due to their enhanced biological activity and stability.

While specific herbicides derived from this compound are not prominently reported, the general class of nitroaniline derivatives has been a source of herbicidal compounds. The synthesis of such herbicides often involves the modification of the aniline (B41778) nitrogen and the aromatic ring. The presence of the fluorine atom in this compound could lead to the development of herbicides with novel modes of action or improved properties.

Similarly, in the realm of pesticides, the core structure of this compound could be a starting point for the synthesis of new insecticidal or fungicidal agents. The development of new pesticides is a critical area of research, and the exploration of novel chemical scaffolds is a key strategy. The unique substitution pattern of this compound could be exploited to design molecules that interact with specific biological targets in pests.

Table 2: Key Structural Features of this compound for Agrochemical Synthesis

| Structural Feature | Potential Contribution to Bioactivity |

| Fluorine Atom | Increased metabolic stability, enhanced binding affinity |

| Nitro Group | Precursor to other functional groups, potential for specific biological interactions |

| Acetanilide (B955) Moiety | Modulator of solubility and bioavailability |

This table outlines the potential roles of the compound's structural features in the design of new agrochemicals.

Role in Dyestuff and Pigment Industry Syntheses

The synthesis of dyes and pigments often relies on aromatic compounds containing chromophoric and auxochromic groups. The nitro group in this compound is a well-known chromophore, and the amino group that can be derived from it is a powerful auxochrome. While there is a lack of specific examples of dyes synthesized directly from this compound in the available literature, its structure suggests it could serve as a precursor. For instance, upon reduction of the nitro group to an amine, the resulting aromatic amine could be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the fluorine atom might influence the color and fastness properties of the resulting dyes.

Synthesis of Complex Heterocyclic Compounds

The unique substitution pattern of this compound, featuring an ortho-nitro group on one aromatic ring and an ortho-fluoro atom on the other, presents a versatile scaffold for the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the fluoro group can also serve as a leaving group in similar reactions.

One potential application is in the synthesis of fluorinated nitrogen heterocycles, which are of significant interest in medicinal chemistry due to their unique biological properties. ekb.egmdpi.com The presence of fluorine can enhance metabolic stability and bioavailability of drug candidates. mdpi.com Methodologies such as intramolecular cyclization reactions could potentially be employed, where the acetanilide nitrogen acts as an internal nucleophile.

Potential Synthetic Pathways:

| Target Heterocycle | Potential Reaction Type | Key Intermediates |

| Fluorinated Phenazines | Reductive cyclization | Diamino precursor |

| Substituted Benzimidazoles | Intramolecular condensation | Amidate intermediate |

| Fluorinated Quinoxalines | Condensation with 1,2-dicarbonyls | Diamine derivative |

These proposed pathways are based on well-established transformations in heterocyclic chemistry. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for forming nitrogen-containing rings.

Development of Advanced Materials

The electronic properties endowed by the fluoro and nitro substituents suggest that this compound could be a precursor for advanced materials with tailored optical and polymeric properties.

While direct polymerization of this compound is not commonly reported, its derivatives could serve as functional monomers. After suitable chemical modifications, such as the introduction of polymerizable groups (e.g., vinyl, acrylate, or epoxide functionalities), this molecule could be incorporated into polymer chains.

Potential Polymer Applications:

| Polymer Type | Potential Property Enhancement | Monomer Modification |

| Polyimides | Increased thermal stability, lower dielectric constant | Conversion to diamine and dianhydride |

| Polyesters | Enhanced flame retardancy, modified crystallinity | Functionalization with hydroxyl and carboxyl groups |

| Polyurethanes | Improved mechanical properties, chemical resistance | Transformation into diol or diisocyanate monomers |

The incorporation of fluorine, in particular, is a known strategy for enhancing the thermal and mechanical properties of polymers.

Organic molecules with strong electron-donating and electron-accepting groups can exhibit significant second-order non-linear optical (NLO) properties. researchgate.net These materials are crucial for technologies like high-speed information processing and telecommunications. rsc.org The nitro group in this compound is a powerful electron-withdrawing group, which, in conjunction with a suitable electron-donating group, could lead to a molecule with a large first hyperpolarizability (β), a measure of the NLO response. researchgate.net

To realize its NLO potential, this compound would likely require modification to create a "push-pull" system. This involves introducing an electron-donating group (e.g., an amino or alkoxy group) onto the aromatic system.

Hypothetical NLO Chromophore Design:

| Electron Donor Group | Electron Acceptor Group | Potential NLO Effect |

| -NH2 (introduced via SNAr) | -NO2 (existing) | Second Harmonic Generation (SHG) |

| -OCH3 (introduced via SNAr) | -NO2 (existing) | Electro-optic modulation |

The design of such chromophores is a key area of research in materials science, with applications in photonics and optoelectronics. ucl.ac.uksamaterials.com

Multi-step Synthetic Pathways and Methodological Innovations Utilizing this compound

The reactivity of this compound makes it a potentially valuable building block in multi-step organic synthesis. Its functional groups can be sequentially or selectively transformed to build molecular complexity. Innovations in synthetic methodology, such as the use of continuous-flow synthesis, could enhance the efficiency and scalability of reactions involving this compound. syrris.jpflinders.edu.au

Example of a Potential Multi-step Sequence:

Selective Reduction: The nitro group can be selectively reduced to an amine without affecting the acetanilide or fluoro groups, using reagents like tin(II) chloride or catalytic hydrogenation under controlled conditions.

Diazotization and Sandmeyer Reaction: The resulting primary amine can be converted to a diazonium salt, which can then be transformed into a wide range of other functional groups (e.g., -OH, -CN, -Br, -I).

Nucleophilic Aromatic Substitution (SNAr): The fluoro group can be displaced by various nucleophiles, allowing for the introduction of new functionalities onto the second aromatic ring.

The ability to perform these transformations selectively is key to the utility of this compound as a versatile intermediate. The development of one-pot or tandem reactions that combine several of these steps could represent a significant methodological innovation. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high regioselectivity in the preparation of 2-Fluoro-2'-nitroacetanilide?

- The synthesis of this compound relies on understanding the directing effects of substituents. The fluorine atom at the 2-position and the nitro group at the 2'-position influence reactivity. Nitration of fluorinated aniline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) ensures regioselectivity. Post-synthetic acetylation stabilizes the intermediate. Monitor reaction progress via TLC and HPLC to optimize yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the substitution pattern and purity. For example, ¹⁹F NMR can resolve fluorine-related electronic effects. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch of the acetanilide moiety at ~1680 cm⁻¹). X-ray crystallography provides definitive structural validation, as demonstrated for analogous nitroacetanilides .

Q. How can researchers mitigate side reactions during functionalization of this compound?

- Steric hindrance from the nitro group and fluorine can lead to incomplete reactions. Use protective groups (e.g., acetyl) to shield reactive sites during derivatization. Optimize solvent polarity (e.g., DMF for nucleophilic substitutions) and reaction temperature to minimize byproducts. Post-reaction purification via column chromatography or recrystallization enhances product purity .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectral data for this compound derivatives?

- Discrepancies between computational predictions (e.g., DFT-based NMR chemical shifts) and experimental data may arise from dynamic effects (e.g., conformational flexibility). Perform variable-temperature NMR to assess rotational barriers. Cross-validate with solid-state NMR (ssNMR) or X-ray diffraction to distinguish static vs. dynamic structural features .

Q. How can crystallographic data inform the design of this compound-based materials?

- X-ray structures reveal intermolecular interactions (e.g., hydrogen bonding between nitro and acetanilide groups) that influence packing and stability. For instance, the 11.5 Å nearest-neighbor distance in 4-¹⁹F-2'-nitroacetanilide crystals highlights the role of fluorine in lattice organization. Use this data to predict solubility and stability in material science applications .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Molecular docking and pharmacophore modeling (e.g., using Molinspiration or AutoDock) assess interactions with biological targets. For example, the nitro group’s electron-withdrawing properties may enhance binding to nitroreductase enzymes. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to correlate computational and experimental results .

Q. How do substituent effects influence the electrochemical behavior of this compound?

- Cyclic voltammetry (CV) reveals redox activity centered on the nitro group. Fluorine’s electronegativity lowers the reduction potential, making the compound more susceptible to reductive transformations. Compare CV data with DFT-calculated LUMO energies to rationalize reactivity trends in catalytic or environmental degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.